Higher Calculated Lipophilicity vs. Methyl Ester
The target compound exhibits an XLogP3 value of 0.6, whereas the direct methyl ester analog (methyl 3-nitro-1H-pyrazole-4-carboxylate) displays an XLogP3 of only 0.2, representing a 0.4 log-unit increase in predicted lipophilicity [1][2]. This 3‑fold theoretical partition coefficient difference can materially affect reversed‑phase chromatographic retention times, liquid–liquid extraction efficiency, and passive membrane permeability in cellular assays.
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Methyl 3-nitro-1H-pyrazole-4-carboxylate: 0.2 |
| Quantified Difference | Δ = +0.4 (3-fold higher predicted octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve organic-phase extraction yields and facilitate reverse-phase HPLC purification, directly impacting workflow efficiency for labs handling multi‑step syntheses.
- [1] PubChem CID 67962964: XLogP3 = 0.6 for ethyl 3-nitro-1H-pyrazole-4-carboxylate. View Source
- [2] PubChem CID 90486306: XLogP3 = 0.2 for methyl 3-nitro-1H-pyrazole-4-carboxylate. View Source
